N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Description
This compound features a central indole scaffold substituted at the 1-position with a 2-oxo-2-piperidin-1-ylethyl group and at the 3-position with a 2-oxoacetamide moiety. The acetamide nitrogen is further substituted with a 2-methylsulfanylphenyl group.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-31-21-12-6-4-10-19(21)25-24(30)23(29)18-15-27(20-11-5-3-9-17(18)20)16-22(28)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFJEAOBNCSMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine ring and the phenyl group. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Piperidine Ring Introduction: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the indole derivative.
Phenyl Group Substitution: The phenyl group with a methylsulfanyl substituent can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can be studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The indole moiety might facilitate binding to certain receptors or enzymes, while the piperidine ring could enhance its pharmacokinetic properties.
Biological Activity
N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 348.42 g/mol
- CAS Number : 29140-19-0
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, compounds with similar structures have demonstrated selective COX-2 inhibitory effects with IC50 values ranging from 0.10 to 0.31 µM, indicating significant anti-inflammatory potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies showed effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The structure of the compound allows for interactions with bacterial cell membranes, leading to increased permeability and cell death.
Anticancer Activity
This compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Cell Signaling Pathways : It may affect pathways such as NF-kB and MAPK, which are critical in cancer cell survival and inflammation.
- Reactive Oxygen Species (ROS) : The compound's structure allows it to generate ROS, leading to oxidative stress that can trigger apoptosis in cancer cells.
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of similar compounds for their COX inhibitory activity. The findings revealed that modifications in the chemical structure significantly influenced the potency against COX enzymes, with some derivatives showing enhanced selectivity for COX-2 over COX-1 .
Study 2: Anticancer Potential
In a recent investigation into the anticancer effects of related compounds, it was found that those with a similar indole structure exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of substituents on the indole ring in enhancing anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Functional Group Variations
(a) Indole-Piperidine-Oxoethyl Core
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide ()
- N-(2-Methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide () Structural similarity except for the acetamide substituent (2-methoxy-5-methylphenyl vs. 2-methylsulfanylphenyl).
(b) Triazinoindole-Based Analogs ()
- Compounds 23–27 (e.g., N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide) Replace the indole core with a triazinoindole system, introducing a sulfur atom and additional nitrogen. The triazinoindole core may alter electronic properties and hydrogen-bonding capacity, affecting target selectivity. Purity levels (~95%) align with typical synthetic standards for such analogs .
(c) Thiazolidinone and Quinoline Derivatives ()
- N-(2-Chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide () Incorporates a thiazolidinone ring fused to the indole, introducing redox-active sulfur and conformational rigidity. The chlorophenyl group may enhance electrophilic interactions compared to methylsulfanylphenyl .
- Quinoline-piperidine Derivatives () Replace the indole core with a quinoline system, which may enhance π-π stacking interactions. The piperidin-4-ylidene group differs from the piperidin-1-ylethyl chain, suggesting divergent binding modes .
(b) Key Substituent Effects
Q & A
Basic: What synthetic strategies ensure high purity of N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Indole functionalization : Introducing the 2-oxo-2-piperidin-1-ylethyl group via nucleophilic substitution under inert atmosphere (N₂) to prevent oxidation of sensitive intermediates .
- Sulfonamide coupling : Reacting the indole intermediate with N-(2-methylsulfanylphenyl)acetamide using coupling agents like EDCI/HOBt in anhydrous DMF .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions with TLC (Rf = 0.3 in 1:1 EtOAc/hexane) and confirm intermediates via LC-MS .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key groups:
- Indole C-3 proton (δ 7.8–8.2 ppm, singlet) .
- Piperidinyl carbonyl (δ 170–175 ppm in ¹³C) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₂₄H₂₆N₃O₃S₂: 492.1378) with <2 ppm error .
- IR : Validate carbonyl stretches (1650–1750 cm⁻¹ for amide/ketone groups) .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace piperidinyl with pyrrolidinyl or morpholinyl) to assess impact on bioactivity .
- Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, cytotoxicity). Use dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
- Data analysis : Apply multivariate regression to identify critical substituents (e.g., piperidinyl’s role in membrane permeability) .
Advanced: How to resolve discrepancies in reported IC₅₀ values across enzymatic assays?
Methodological Answer:
- Assay standardization : Control variables like ATP concentration (10 μM vs. 1 mM) in kinase assays, which alter substrate competition .
- Buffer optimization : Use HEPES (pH 7.4) over Tris (pH-sensitive) to stabilize protein-ligand interactions .
- Data normalization : Include reference inhibitors (e.g., staurosporine) to calibrate inter-lab variability .
Mechanism: What approaches identify molecular targets of this compound?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
- Thermal shift assay (TSA) : Monitor protein melting curves (SYPRO Orange dye) to detect stabilization of target enzymes (e.g., PI3Kγ) .
- CRISPR-Cas9 knockout : Validate target relevance by comparing cytotoxicity in wild-type vs. PI3Kγ-null cell lines .
Stability: How to assess physicochemical stability under varying conditions?
Methodological Answer:
- Thermal stability : Use TGA/DSC to determine decomposition temperature (>200°C indicates suitability for oral formulations) .
- pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; analyze degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
- Photostability : Expose to UV light (320–400 nm) and quantify photodegradants with LC-MS/MS .
Computational: How does molecular modeling predict target interactions?
Methodological Answer:
- Docking simulations : Use Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., PI3Kγ, PDB: 1E7U). Prioritize poses with hydrogen bonds to Val882 and hydrophobic contacts with Trp812 .
- MD simulations : Run 100-ns trajectories (AMBER) to assess binding stability; calculate RMSD (<2 Å indicates stable binding) .
- ADMET prediction : SwissADME estimates logP (2.8) and BBB permeability (CNS = −2.1), guiding lead optimization .
Biological Assays: How to optimize enzymatic assays for reliable IC₅₀ determination?
Methodological Answer:
- Kinase selectivity panel : Test against 50+ kinases (DiscoverX) to identify off-target effects .
- Time-dependent inhibition : Pre-incubate compound with enzyme (0–60 min) to detect irreversible binding .
- ATP titration : Vary ATP (1–1000 μM) to determine inhibition modality (competitive vs. non-competitive) .
Metabolite Analysis: What techniques track metabolic pathways in vivo?
Methodological Answer:
- Radiolabeling : Synthesize [¹⁴C]-labeled compound (specific activity: 50 μCi/mg) for mass balance studies in rodents .
- LC-HRMS : Identify phase I metabolites (oxidation at piperidinyl) and phase II conjugates (glucuronidation of indole) .
- CYP inhibition assay : Use human liver microsomes to assess CYP3A4/2D6 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
